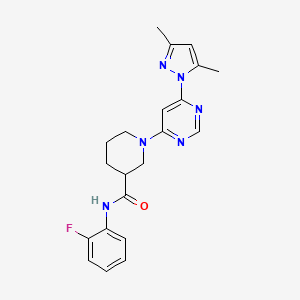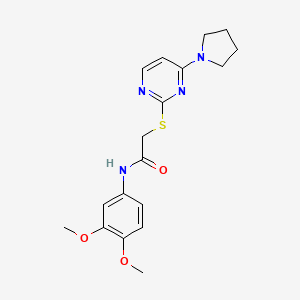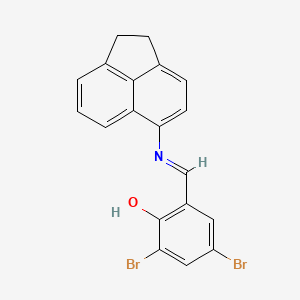![molecular formula C17H17N3O3S2 B2783656 2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 878712-68-6](/img/structure/B2783656.png)
2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of thieno[2,3-d]pyrimidin-2-yl, which is a heterocyclic compound. It has a sulfanyl group attached to the 2-position of the thieno[2,3-d]pyrimidin-2-yl ring and an acetamide group attached to the sulfanyl group. The acetamide group is further substituted with a 3-methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its IUPAC name. It contains a thieno[2,3-d]pyrimidin-2-yl ring, which is a bicyclic system with a sulfur atom in one of the rings. The presence of various functional groups like sulfanyl, acetamide, and methoxyphenyl also contributes to its molecular structure .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on the reactivity of its functional groups. For instance, the sulfanyl group might undergo oxidation or substitution reactions, and the acetamide group might participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties like solubility, melting point, boiling point, etc .Scientific Research Applications
Anticancer Properties
The compound’s thienopyrimidine scaffold suggests potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, investigating mechanisms such as inhibition of cell proliferation, induction of apoptosis, and interference with cell cycle progression. Further studies are needed to elucidate its specific targets and efficacy against different cancer types .
Anti-inflammatory Activity
Given the presence of a thienopyrimidine moiety, this compound may exhibit anti-inflammatory properties. Researchers have evaluated its impact on inflammatory pathways, including cytokine production, NF-κB signaling, and COX-2 expression. Understanding its anti-inflammatory mechanisms could lead to novel therapeutic strategies .
Antimicrobial Potential
The acetamide group in the compound suggests possible antimicrobial activity. Studies have investigated its effects against bacteria, fungi, and even drug-resistant strains. Researchers aim to determine its mode of action and evaluate its potential as a new antimicrobial agent .
Kinase Inhibition
Thienopyrimidines often interact with kinases, making them attractive candidates for drug development. This compound may inhibit specific kinases involved in cellular signaling pathways. Researchers have explored its kinase selectivity and potential applications in diseases related to aberrant kinase activity .
Neuroprotective Effects
The methoxyphenyl group in the compound hints at neuroprotective properties. Investigations have focused on its ability to mitigate oxidative stress, modulate neurotransmitter release, and enhance neuronal survival. Understanding its impact on neurodegenerative diseases is an ongoing area of research .
Metabolic Disorders
Researchers have explored the compound’s effects on metabolic pathways, including glucose metabolism, lipid homeostasis, and insulin sensitivity. Its potential as a therapeutic agent for metabolic disorders (e.g., diabetes, obesity) warrants further investigation .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-10-7-13-15(25-10)19-17(20(2)16(13)22)24-9-14(21)18-11-5-4-6-12(8-11)23-3/h4-8H,9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAQJCVOOODOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2783581.png)
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2783582.png)

![1-((2-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2783585.png)



![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2783593.png)

![4-methyl-1-phenyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2783595.png)